AM-1638 - 1142214-62-7

AM-1638

Catalog Number: EVT-258736
CAS Number: 1142214-62-7
Molecular Formula: C33H35FO4
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
AM-1638, also known as AMG-1638, is a potent and orally Bioavailable GPR40/FFA1 Full Agonist. Activation of FFA1 (GPR40), a member of G protein-coupling receptor family A, is mediated by medium- and long-chain fatty acids and leads to amplification of glucose-stimulated insulin secretion, suggesting a potential role for free fatty acid 1 (FFA1) as a target for type 2 diabetes.
Source and Classification

AM-1638 belongs to a class of compounds that act on G protein-coupled receptors. It is synthesized through processes that involve organic chemistry techniques, leading to its classification as a synthetic organic compound. The compound has been characterized in various studies for its pharmacological properties and mechanisms of action.

Synthesis Analysis

Methods and Technical Details

The synthesis of AM-1638 typically involves multi-step organic reactions, including the formation of key intermediates followed by cyclization and functional group modifications. The specific synthetic pathways can vary, but they generally include:

  1. Formation of Key Intermediates: Initial steps often involve the creation of carbon backbone structures that serve as precursors.
  2. Cyclization: The introduction of cyclic structures is crucial for the biological activity of the compound.
  3. Functional Group Modifications: These modifications enhance binding affinity to the G protein-coupled receptor.

The synthesis can be optimized through various techniques such as high-performance liquid chromatography for purification and characterization.

Molecular Structure Analysis

Structure and Data

AM-1638 has a complex molecular structure characterized by multiple functional groups that contribute to its agonistic activity at the G protein-coupled receptor 40. The molecular formula is C18H21N3O2C_{18}H_{21}N_{3}O_{2}, with a molecular weight of approximately 313.38 g/mol.

Key structural features include:

  • A cyclopropyl ring that enhances lipophilicity.
  • An amine group that is critical for receptor interaction.
  • A carboxylic acid moiety that may play a role in binding affinity.

Structural Representation

The three-dimensional structure can be visualized using molecular modeling software, which allows researchers to predict binding interactions with the receptor.

Chemical Reactions Analysis

Reactions and Technical Details

AM-1638 undergoes various chemical reactions, primarily involving binding interactions with G protein-coupled receptor 40. Upon binding, it activates intracellular signaling pathways:

  1. Gαq Pathway Activation: This pathway leads to increased intracellular calcium levels.
  2. Gαs Pathway Activation: This pathway results in elevated cyclic adenosine monophosphate levels.

These reactions are crucial for mediating the physiological effects associated with insulin secretion and glucose metabolism.

Mechanism of Action

Process and Data

The mechanism by which AM-1638 exerts its effects involves allosteric modulation of G protein-coupled receptor 40:

  1. Binding: AM-1638 binds to allosteric sites on the receptor, distinct from the orthosteric site occupied by endogenous fatty acids.
  2. Signal Transduction: The binding induces conformational changes that facilitate coupling to both Gαq and Gαs proteins.
  3. Physiological Response: This dual activation leads to enhanced secretion of incretins, which are hormones that stimulate insulin release from pancreatic beta cells.

Studies have demonstrated that AM-1638 effectively stimulates both pathways, contributing to its potential therapeutic effects in diabetes management.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form at room temperature.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of amines and carboxylic acids, allowing for further derivatization if needed.

Relevant data from studies indicate its potency as an agonist is linked to its structural characteristics and interaction dynamics with the receptor.

Applications

Scientific Uses

AM-1638 has several potential applications in scientific research and medicine:

  1. Diabetes Research: Investigated for its ability to enhance insulin secretion and improve glycemic control.
  2. Pharmacological Studies: Used in studies assessing the role of free fatty acid receptors in metabolic diseases.
  3. Drug Development: Serves as a lead compound for developing new therapeutics targeting metabolic disorders.
Introduction to GPR40/FFA1 and AM-1638

GPR40/FFA1 Receptor: Structural and Functional Overview

GPR40 (officially designated FFAR1, Free Fatty Acid Receptor 1) is a class A G protein-coupled receptor (GPCR) encoded in humans on chromosome 19q13.12 and characterized by seven transmembrane domains with a palmitoylated cysteine residue at its intracellular C-terminus [4] [10]. It functions as a lipid sensor activated by medium- and long-chain free fatty acids (C12–C18), including dietary components like palmitate, oleate, and omega-3 fatty acids [1] [5]. Structural studies reveal two distinct ligand-binding pockets:

  • An orthosteric site that accommodates partial agonists (e.g., TAK-875), activating Gαq/11 signaling.
  • An allosteric site for AgoPAM (Positive Allosteric Modulation) agonists like AM-1638, enabling dual Gαq/11 and Gαs coupling [2] [8].

Tissue distribution studies confirm high expression in pancreatic β-cells, enteroendocrine L-cells of the intestine, cardiomyocytes, and specific brain regions [4] [10]. Upon activation, GPR40 initiates:

  • Gαq/11-phospholipase C (PLC) pathway: Elevates intracellular Ca²⁺, stimulating glucose-dependent insulin secretion in β-cells.
  • Gαs-adenylyl cyclase pathway: Increases cAMP, promoting glucagon-like peptide-1 (GLP-1), glucose-dependent insulinotropic polypeptide (GIP), and peptide YY (PYY) release from intestinal cells [5] [8].

Table 1: Key Structural and Functional Features of GPR40/FFA1

FeatureDetail
Gene LocationChromosome 19q13.12 (Human) [4]
Endogenous LigandsMedium/long-chain FFAs (e.g., palmitate, DHA, EPA) [1] [5]
G-Protein CouplingGαq/11 (partial agonists); Gαq/11 + Gαs (AgoPAM agonists) [8]
Primary TissuesPancreatic islets, intestinal L-cells, heart, brain [4] [10]
Downstream PathwaysCa²⁺ flux, cAMP production, AMPK activation [3] [5]

Rationale for Targeting GPR40 in Metabolic and Cardiovascular Disorders

GPR40 agonism represents a multimodal therapeutic strategy for metabolic dysregulation. In pancreatic β-cells, receptor activation enhances glucose-stimulated insulin secretion (GSIS) without hypoglycemia risk, as insulin release occurs only during hyperglycemia [5] [9]. Concurrently, intestinal GPR40 stimulation amplifies incretin hormones:

  • GLP-1 suppresses appetite and enhances insulin sensitivity.
  • PYY slows gastric motility and promotes satiety [8] [9].

This dual-tissue action corrects core defects in type 2 diabetes (T2D): impaired insulin secretion, insulin resistance, and dysregulated appetite control [5] [9]. Beyond metabolic benefits, GPR40 agonism demonstrates cardioprotective effects:

  • AMPK Activation: AM-1638 induces phosphorylation of AMP-activated protein kinase (AMPK) in cardiomyocytes, upregulating antioxidant genes (e.g., heme oxygenase-1/HO-1, NADPH quinone oxidoreductase-1/NQO1) [3].
  • Mitochondrial Protection: Prevents palmitate-induced disruption of mitochondrial membrane potential and ATP production in H9c2 cardiomyocytes [3].
  • Oxidative Stress Reduction: Lowers superoxide and 4-hydroxynonenal (4-HNE) levels, biomarkers of lipid peroxidation [3].

These mechanisms counteract lipotoxicity-induced cardiomyopathy, a complication of diabetic and obese states where fatty acid overload causes cardiomyocyte apoptosis and mitochondrial dysfunction [3] [5].

Table 2: Therapeutic Rationale for GPR40 Targeting in Cardiometabolic Disorders

DisorderPathogenic MechanismGPR40 Activation Effect
Type 2 DiabetesImpaired insulin secretion; hyperglucagonemiaEnhanced GSIS; GLP-1/GIP secretion [5] [9]
ObesityAppetite dysregulation; accelerated gastric emptyingPYY-mediated satiety; slowed gut motility [8]
Diabetic CardiomyopathyLipotoxic mitochondrial damage; ROS overloadAMPK-dependent antioxidant response; ATP restoration [3]
AtherosclerosisEndothelial inflammation; macrophage infiltrationReduced NF-κB signaling; anti-inflammatory cytokines [5]

AM-1638: Discovery and Pharmacological Significance

AM-1638 (chemical name: (E)-3-(3-((3-(2-fluoro-5-methoxyphenyl)allyl)oxy)phenyl)-3-cyclopropylpropanoic acid) emerged from structure-activity relationship (SAR) optimization by Amgen to overcome limitations of partial GPR40 agonists [6] [7]. Its design incorporates:

  • A phenylpropionic acid head serving as the primary pharmacophore.
  • A conjugated double-bond linker enhancing receptor binding kinetics.
  • A 2-fluoro-5-methoxyphenyl tail improving selectivity and potency [6] [7].

As an AgoPAM agonist, AM-1638 binds the receptor’s allosteric site (A2), stabilizing a conformation that recruits both Gαq/11 and Gαs subunits [8]. This dual engagement distinguishes it from partial agonists like TAK-875 (which only activate Gαq/11) and underlies its superior efficacy:

  • Pancreatic β-cells: Activates Gαq/11 → Ca²⁺-dependent insulin secretion.
  • Enteroendocrine L-cells: Activates Gαs → cAMP → GLP-1 release [8] [9].

Pharmacological Profile:

  • Potency: EC₅₀ = 0.16–392 nM across cell-based assays (e.g., aequorin bioluminescence, IP1 accumulation) [6].
  • Selectivity: >100-fold selectivity over related receptors (e.g., GPR120/FFAR4) [7].
  • Pharmacokinetics: High oral bioavailability (>100% in mice, 72% in rats, 71% in cynomolgus monkeys) and plasma half-life suitable for once-daily dosing [6].

In preclinical models:

  • Metabolic Efficacy: Reduced hyperglycemia and body weight in diet-induced obese (DIO) mice via enhanced insulin and GLP-1 secretion [8].
  • Cardiovascular Protection: Attenuated palmitate-induced apoptosis in H9c2 cardiomyocytes by 67% via AMPK-dependent suppression of caspase-3 cleavage [3].

AM-1638’s significance lies in its proof-of-concept for AgoPAM agonism, validating GPR40’s capacity to concurrently address glycemia, obesity, and cardiovascular complications—addressing limitations of earlier partial agonists terminated for hepatotoxicity [2] [8].

Table 3: Preclinical Pharmacological Profile of AM-1638

ParameterValue/OutcomeAssay System
EC₅₀ (Gαq/11)130 nM (IP1 accumulation) [6]HEK293 cells expressing human GPR40
EC₅₀ (Gαs)161 nM (cAMP production) [6]CHO cells expressing human GPR40
Oral Bioavailability72% (rats); 71% (cynomolgus monkeys) [6]Pharmacokinetic analysis
Cardioprotection67% reduction in cardiomyocyte apoptosis [3]Palmitate-exposed H9c2 cells
Antioxidant Effect2.1-fold increase in HO-1 expression [3]AMPK-dependent pathway in H9c2 cells

Properties

CAS Number

1142214-62-7

Product Name

AM-1638

IUPAC Name

(3S)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid

Molecular Formula

C33H35FO4

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36)/t27-/m0/s1

InChI Key

CHEANNSDVJOIBS-MHZLTWQESA-N

SMILES

CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C

Solubility

Soluble in DMSO

Synonyms

AMG-1638; AMG 1638; AMG1638.

Canonical SMILES

CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C

Isomeric SMILES

CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.